1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It features an adamantyl group, a fluorinated nitrophenyl group, and a nitro-substituted pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The adamantyl group can be introduced through Friedel-Crafts alkylation, while the pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. The nitro groups are usually introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group or the pyrazole ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the adamantyl or pyrazole moieties.
Reduction: Amino derivatives of the original nitro compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of nitro groups suggests potential for redox activity, which could be relevant in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ADAMANTYL)-3-(2-FLUOROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-(1-ADAMANTYL)-N~3~-(2-CHLORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
The unique combination of an adamantyl group, a fluorinated nitrophenyl group, and a nitro-substituted pyrazole carboxamide moiety distinguishes 1-(1-ADAMANTYL)-N~3~-(2-FLUORO-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE from other similar compounds. This unique structure may confer specific properties, such as enhanced stability or unique biological activity.
Properties
Molecular Formula |
C20H20FN5O5 |
---|---|
Molecular Weight |
429.4g/mol |
IUPAC Name |
1-(1-adamantyl)-N-(2-fluoro-5-nitrophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20FN5O5/c21-15-2-1-14(25(28)29)6-16(15)22-19(27)18-17(26(30)31)10-24(23-18)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,22,27) |
InChI Key |
FYRQYIFVYYLZPG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
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